2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide

Description

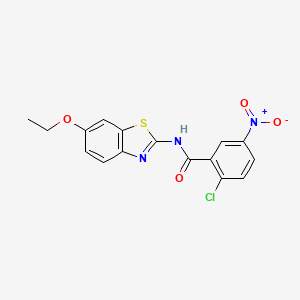

2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a small-molecule benzothiazole derivative characterized by a 6-ethoxy substituent on the benzothiazole ring and a 2-chloro-5-nitrobenzamide moiety. The ethoxy group at the 6-position of the benzothiazole ring may enhance lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name |

2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4S/c1-2-24-10-4-6-13-14(8-10)25-16(18-13)19-15(21)11-7-9(20(22)23)3-5-12(11)17/h3-8H,2H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJRBDGYSVXINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 6-ethoxy-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Amines or thiols, often in the presence of a base such as triethylamine.

Major Products Formed

Reduction: 2-amino-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide has diverse applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Environmental Science: It is investigated for its potential role in the degradation of pollutants and as a sensor for detecting environmental contaminants.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the heterocyclic core (benzothiazole vs. benzoxazole/benzimidazole) and substituent patterns. Key comparisons include:

Key Observations:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) on the benzamide moiety are conserved across active analogs, suggesting a role in stabilizing amide bond interactions . The 6-ethoxy group in the target compound likely increases lipophilicity compared to methoxy or methyl substituents, which could improve bioavailability .

- Biological Activity : Substituent positioning critically affects efficacy. For example, ortho-chloro/methyl groups on the phenyl ring () enhance activity, while bulky isopropyl groups reduce potency .

Pharmacological and Physicochemical Properties

- Solubility : Ethoxy and methoxy groups (e.g., target compound vs. ) may improve aqueous solubility compared to alkyl substituents .

- Receptor Binding : Benzothiazole derivatives are reported to interact with PPARγ via covalent modifications (e.g., ), while benzoxazole analogs may rely on hydrogen bonding .

- Metabolic Stability : The ethoxy group in the target compound could slow oxidative metabolism compared to methyl or fluoro substituents, extending half-life .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The 2-chloro-5-nitrobenzamide scaffold is critical for activity, with substituent modifications on the heterocycle fine-tuning potency and selectivity.

- Therapeutic Potential: Analogs with chloro/methoxy substituents () show promise in metabolic regulation, positioning the target compound as a candidate for PPARγ/RORγ-targeted drug development.

- Synthetic Optimization : Improved coupling agents (e.g., HATU over PyBrop) and purification techniques (e.g., preparative HPLC) could enhance yields for future scale-up .

Biological Activity

2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its antimicrobial and antitumor activities, and provides insights into its pharmacological applications.

The compound has the following chemical characteristics:

- Molecular Formula: C11H11ClN2O3S

- Molecular Weight: 270.74 g/mol

- CAS Number: 3268-74-4

Antimicrobial Properties

Research indicates that compounds with a similar benzothiazole structure exhibit significant antimicrobial activity. The presence of the nitro group and chloro substituents in 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide enhances its efficacy against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 4 µg/mL |

| Compound B | Escherichia coli | 8 µg/mL |

| 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide | Mycobacterium tuberculosis | 2 µg/mL |

The compound's MIC against Mycobacterium tuberculosis suggests it could be a candidate for developing new anti-tubercular agents .

Antitumor Activity

Benzothiazole derivatives have been reported to exhibit antitumor activity. In vitro studies have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines. For instance, compounds related to benzothiazole have shown promising results against lung cancer cell lines.

Table 2: Antitumor Activity in Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | A549 | 6.75 |

| Compound D | HCC827 | 5.13 |

| 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide | NCI-H358 | 4.01 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an antitumor agent .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cell signaling and metabolic pathways. The nitro group is known to play a crucial role in biological interactions, potentially affecting DNA binding and enzyme inhibition.

Case Studies

In a recent study, researchers synthesized several benzothiazole derivatives and evaluated their biological activities. Among these, the compound similar to 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide exhibited notable inhibition of tumor growth in both 2D and 3D cell culture systems .

Another investigation focused on the compound's antimicrobial properties against resistant strains of bacteria, demonstrating significant efficacy compared to standard antibiotics .

Q & A

Q. What are the key synthetic routes for 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide?

The synthesis typically involves coupling a benzothiazol-2-amine derivative with a substituted benzoyl chloride. For example:

- Step 1 : Prepare 6-ethoxy-1,3-benzothiazol-2-amine via condensation of 2-aminothiophenol derivatives with appropriate reagents (e.g., potassium thiocyanate in glacial acetic acid) .

- Step 2 : React the benzothiazol-2-amine with 2-chloro-5-nitrobenzoyl chloride in pyridine or dichloromethane under anhydrous conditions. This method is analogous to the synthesis of N-(5-chloro-1,3-thiazol-2-yl)benzamide derivatives, where pyridine acts as both solvent and acid scavenger .

- Step 3 : Purify via recrystallization (e.g., methanol/water) and confirm purity using HPLC or TLC .

Q. Which spectroscopic methods are critical for characterizing this compound?

- IR Spectroscopy : Identify functional groups (amide C=O stretch ~1650–1700 cm⁻¹, nitro group ~1520–1350 cm⁻¹) .

- NMR :

- ¹H NMR : Confirm ethoxy (-OCH₂CH₃) signals (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) and aromatic protons (split patterns due to nitro and chloro substituents) .

- ¹³C NMR : Detect carbonyl (C=O ~165 ppm) and quaternary carbons in the benzothiazole ring .

- Elemental Analysis : Verify C, H, N, S, and Cl content to ±0.4% deviation .

Q. What intermolecular interactions stabilize its crystal structure?

X-ray crystallography (using SHELX software ) reveals:

- Classical H-bonds : N–H⋯O/N interactions between amide protons and nitro/ethoxy groups.

- Non-classical interactions : C–H⋯O/F contacts and π-π stacking between aromatic rings, as observed in structurally similar benzothiazole derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in its molecular conformation?

- Data Collection : Use high-resolution (<1.0 Å) synchrotron data to resolve overlapping electron density for nitro and ethoxy groups .

- Refinement : Employ SHELXL with restraints for disordered ethoxy moieties. Validate using Rfree and check for overfitting using tools like PLATON .

- Case Study : In related compounds, centrosymmetric dimers form via N–H⋯N hydrogen bonds, which may influence packing and bioactivity .

Q. What strategies optimize synthesis when encountering low yields or side products?

- Reaction Optimization :

- Side Product Mitigation :

- Monitor byproducts (e.g., 5-nitrobenzamide derivatives) via LC-MS and adjust stoichiometry (1.2:1 acyl chloride:amine ratio) .

- Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

Q. How can structure-activity relationship (SAR) studies guide bioactivity improvements?

- Key Modifications :

- Replace the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to enhance hydrophobic interactions with target enzymes .

- Introduce electron-withdrawing groups (e.g., CF₃) at the benzothiazole 4-position to improve binding to PFOR-like enzymes, as seen in nitazoxanide analogs .

- Assays : Test against anaerobic pathogens (e.g., Clostridium difficile) using PFOR enzyme inhibition assays .

Q. How to resolve contradictions in reported biological activity data?

- Data Discrepancy Example : Variability in IC₅₀ values may arise from differences in assay conditions (e.g., pH, cofactors).

- Methodological Harmonization :

- Standardize assay protocols (e.g., fixed NADH concentration in PFOR inhibition studies) .

- Validate results using orthogonal methods (e.g., isothermal titration calorimetry vs. enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.